N-(tert-butyl)-N'-(2-pyridinyl)thiourea

Coordination chemistry Crystal engineering Conformational analysis

N-(tert-butyl)-N'-(2-pyridinyl)thiourea (CAS 14294-01-0; molecular formula C₁₀H₁₅N₃S; molecular weight 209.31 g/mol) is an asymmetrically N,N'-disubstituted thiourea combining a hydrophobic tert-butyl group with a 2-pyridyl moiety on the thiourea core. This architecture delivers a characteristic S,N-bidentate chelation geometry and an intramolecularly hydrogen-bonded pre-organized conformation in the solid state, features that distinguish it from simple N,N'-dialkyl or N,N'-diaryl thiourea analogs.

Molecular Formula C10H15N3S
Molecular Weight 209.31 g/mol
Cat. No. B286394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butyl)-N'-(2-pyridinyl)thiourea
Molecular FormulaC10H15N3S
Molecular Weight209.31 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=S)NC1=CC=CC=N1
InChIInChI=1S/C10H15N3S/c1-10(2,3)13-9(14)12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H2,11,12,13,14)
InChIKeyRKTBIWVPWYSMTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(tert-Butyl)-N'-(2-pyridinyl)thiourea: A Structurally Defined Small-Molecule Thiourea for Coordination Chemistry and Organocatalysis Research


N-(tert-butyl)-N'-(2-pyridinyl)thiourea (CAS 14294-01-0; molecular formula C₁₀H₁₅N₃S; molecular weight 209.31 g/mol) is an asymmetrically N,N'-disubstituted thiourea combining a hydrophobic tert-butyl group with a 2-pyridyl moiety on the thiourea core [1]. This architecture delivers a characteristic S,N-bidentate chelation geometry and an intramolecularly hydrogen-bonded pre-organized conformation in the solid state, features that distinguish it from simple N,N'-dialkyl or N,N'-diaryl thiourea analogs [2]. Its primary utility lies in coordination chemistry—forming well-defined complexes with Pt(II), Pd(II), Cu(I), Ni(II) and Zn(II) ions—and as a hydrogen-bond-donor organocatalyst scaffold in asymmetric Strecker and Friedel-Crafts type reactions [2][3].

Why N-(tert-Butyl)-N'-(2-pyridinyl)thiourea Cannot Be Swapped with Common Thiourea Analogs


Small structural changes in asymmetrically substituted thioureas produce large differences in coordination mode, catalytic activity, and conformational preorganization that directly impact experimental reproducibility. In pyridyl thioureas, the nature of the N-alkyl substituent controls both the NH acidity—a critical determinant of hydrogen-bond-donor capacity in organocatalysis—and the steric environment around the metal binding pocket [1][2]. For example, substituting the tert-butyl group for an allyl or butyl chain does not merely alter lipophilicity; it redirects ligand coordination preference from a planar S,N-chelate mode to π-complexation involving C=C bonds [3]. Likewise, replacing the pyridyl group with an imidazolyl moiety can increase catalytic activity but eliminates the pH-switchable protonation behavior that makes pyridyl thioureas uniquely tunable anion receptors and pre-organizable catalysts [1][4]. Generic, structurally undefined thioureas cannot replicate these interdependent steric, electronic, and coordinative properties.

Quantitative Differentiation of N-(tert-Butyl)-N'-(2-pyridinyl)thiourea: Comparative Data Guide


Intramolecular N–H···N Hydrogen Bond Preorganizes the Thiourea Scaffold in the Solid State

Single-crystal X-ray diffraction reveals an endo-N···imino-N distance of 2.668(2) Å in N-(tert-butyl)-N'-(2-pyridinyl)thiourea, establishing a robust intramolecular N–H···N hydrogen bond that locks the pyridyl group and the thiourea plane at a dihedral angle of only 13.29(9)° [1]. This degree of conformational preorganization is absent in simple N,N'-dialkyl thioureas (e.g., N,N'-di-tert-butylthiourea), which lack an internal hydrogen-bond acceptor and adopt flexible, non-chelating conformations [2]. The preorganized geometry is directly relevant for metal binding: it positions the pyridine N and thiocarbonyl S donors optimally for S,N-bidentate chelation without requiring a conformational reorganization penalty upon metal coordination.

Coordination chemistry Crystal engineering Conformational analysis Hydrogen bonding

S,N-Bidentate Chelation Mode in 2-Pyridyl Thioureas Versus π-Complexation in N-Allyl Thioureas with Pd(II)

Systematic studies of PdCl₂ complexation with N-substituted thiourea derivatives demonstrate a fundamental divergence in coordination mode depending on the N-substituent [1]. (N-pyridine-2-yl)thioureas—the structural class to which N-(tert-butyl)-N'-(2-pyridinyl)thiourea belongs—act exclusively as S,N-bidentate chelating ligands through the thione sulfur and pyridine nitrogen, forming well-defined 1:1 and 1:2 (M:L) complexes with square-planar Pd(II) centers [1]. In contrast, N-allylthioureas under identical equimolar conditions favor π-complexation involving the thione sulfur and the C=C double bond of the allyl moiety, yielding structurally distinct products [1]. This means that swapping a 2-pyridyl thiourea for an allyl-substituted analogue does not simply change the substituent—it changes the entire coordination mode, stoichiometry, and geometry of the product complex.

Coordination chemistry Pd(II) complexation Ligand design Chelation

Imidazolyl-for-Pyridyl Substitution in Thiourea Organocatalysts Markedly Increases Asymmetric Strecker Catalytic Activity

In a comparative evaluation of pyridyl thiourea derivatives as bifunctional organocatalysts for the asymmetric Strecker reaction, Tsogoeva et al. demonstrated that replacing the 2-pyridyl substituent with an imidazolyl moiety results in a thiourea derivative displaying 'much higher catalytic activity' [1]. While N-(tert-butyl)-N'-(2-pyridinyl)thiourea itself was evaluated within this class of pyridyl thiourea-based non-nucleoside HIV reverse transcriptase inhibitors repurposed as organocatalysts, the imidazolyl analog outperformed all pyridyl-containing congeners tested [1]. This establishes a clear rank order: if maximum catalytic turnover in the asymmetric Strecker reaction is the overriding selection criterion, the imidazolyl thiourea scaffold is preferred; if the pyridyl nitrogen's pH-switchable protonation behavior and well-characterized metal-binding properties are equally valued, the 2-pyridyl series—including N-(tert-butyl)-N'-(2-pyridinyl)thiourea—remains the rational choice [1][2].

Organocatalysis Asymmetric Strecker synthesis Bifunctional thiourea catalysts Structure–activity relationship

Protonated 2‑Pyridyl Urea/Thiourea Systems Achieve ~100‑Fold Rate Acceleration Over Neutral Thiourea Organocatalysts

In a benchmark study probing the effect of internal Brønsted acid activation, Seidel and coworkers demonstrated that protonated 2‑pyridyl urea and thiourea catalysts promote the Friedel-Crafts reaction between trans‑β‑nitrostyrene (BNS) and indole to full conversion nearly 100 times faster than a comparable neutral thiourea organocatalyst under identical conditions [1]. Although this study employed 2‑pyridyl thioureas with differing N‑substituents, the mechanistic principle—protonation of the pyridyl nitrogen creates an intramolecular N–H⁺···S=C hydrogen bond that preorganizes the catalyst and amplifies the NH hydrogen-bond-donor acidity—applies directly to N-(tert-butyl)-N'-(2-pyridinyl)thiourea [1][2]. Neutral, non-pyridyl thioureas (e.g., Schreiner's thiourea) cannot access this protonation-gated activation mode, placing 2‑pyridyl thioureas in a distinct functional category of pH‑tunable organocatalysts [1].

Organocatalysis pH-switchable catalysis Friedel-Crafts alkylation Hydrogen-bond-donor tuning

Steric Bulk of the tert-Butyl Group Influences Isomer Distribution in Pt(II) Thiourea Dianion Complexes

A comprehensive study of platinum(II) complexes with 2‑pyridyl-substituted thiourea dianion and monoanion ligands examined the effect of both the N‑aryl substituent (R = H, OMe, NO₂) and the pyridyl‑linker length (n = 0, 1, 2) on the distribution of proximal and distal isomers [1]. ³¹P{¹H} NMR kinetics revealed that after initial formation of the proximal isomer for dianion complexes, solution‑phase isomerization proceeds to distal forms at rates that depend on the 'nature and size of the R substituents in the complex' [1]. For N-(tert-butyl)-N'-(2-pyridinyl)thiourea, the bulky tert‑butyl group on the thiourea nitrogen adjacent to the pyridyl side (n = 0 analog) is predicted to exert a significant steric influence on the proximal/distal equilibrium position compared to N‑methyl or N‑phenyl substituted analogs, as demonstrated by DFT‑calculated Gibbs free energy differences (ΔG = GPt_distaₗ – GPt_proximal) [1]. Selection of the tert‑butyl congener therefore provides access to a kinetically distinct isomer distribution profile not attainable with less sterically demanding N‑substituents.

Platinum(II) complexes Ligand isomerism Steric effect DFT calculations

Pyridyl Thioureas Are Switchable Anion Receptors: Neutral Form Binds Acetate While Protonated Form Binds Chloride and Bromide

Gale and coworkers established that simple pyridyl thioureas function as pH‑switchable anion receptors in acetonitrile solution [1]. In the neutral form, the thiourea binds acetate (AcO⁻) selectively but shows no affinity for chloride or bromide. Upon protonation of the pyridyl nitrogen, the binding selectivity is completely inverted: the protonated thiourea binds chloride and bromide strongly, while acetate deprotonates the receptor and abolishes binding [1]. N-(tert-butyl)-N'-(2-pyridinyl)thiourea, bearing the essential 2‑pyridyl thiourea pharmacophore, belongs to this switchable receptor class. This stands in contrast to non‑pyridyl thioureas (e.g., N,N'‑diphenylthiourea or Schreiner's thiourea), which lack a protonatable nitrogen and therefore cannot undergo pH‑triggered selectivity inversion [1].

Anion recognition Supramolecular chemistry pH-switchable binding Sensor design

Validated Research Application Scenarios for N-(tert-Butyl)-N'-(2-pyridinyl)thiourea Based on Comparative Evidence


Coordination Chemistry: Synthesis of Structurally Defined Pt(II) and Pd(II) S,N-Chelate Complexes

N-(tert-Butyl)-N'-(2-pyridinyl)thiourea is directly applicable in the synthesis of platinum(II) and palladium(II) complexes with predictable S,N-bidentate chelation geometry. The crystallographically verified intramolecular N–H···N hydrogen bond (2.668 Å) preorganizes the ligand into a conformation that positions the pyridine nitrogen and thiocarbonyl sulfur donors for chelation without a conformational reorganization barrier [Section 3, Evidence 1]. This stands in contrast to N-allylthioureas, which under identical conditions with PdCl₂ produce structurally distinct π‑complexes rather than S,N‑chelates [Section 3, Evidence 2]. The tert‑butyl group also provides steric bulk that influences the proximal/distal isomer ratio in Pt(II) dianion complexes—a parameter that cannot be tuned with less bulky N‑substituents [Section 3, Evidence 5]. For research groups requiring well‑characterized, reproducible metal complex geometries for subsequent catalytic or biological testing, the tert‑butyl pyridyl thiourea architecture offers advantages over both allyl‑functionalized thioureas (which yield different coordination modes) and N‑methyl or N‑phenyl analogs (which lack comparable steric directing effects).

Organocatalysis: pH-Switchable Hydrogen-Bond-Donor Catalyst Development

The 2‑pyridyl moiety in N-(tert-butyl)-N'-(2-pyridinyl)thiourea enables protonation‑gated catalytic activation. Literature demonstrates that protonated 2‑pyridyl urea/thiourea systems accelerate the benchmark Friedel‑Crafts reaction of trans‑β‑nitrostyrene with indole ~100‑fold relative to neutral, non‑pyridyl thiourea catalysts [Section 3, Evidence 4]. This pH‑switchable behavior is also the basis for the compound's demonstrated utility as a switchable anion receptor: the neutral form selectively binds acetate, whereas protonation completely inverts selectivity toward chloride and bromide [Section 3, Evidence 6]. However, if maximum catalytic turnover in asymmetric Strecker reactions is the sole criterion, the imidazolyl‑containing thiourea analog has been shown to outperform the 2‑pyridyl series [Section 3, Evidence 3]. Procurement of N-(tert-butyl)-N'-(2-pyridinyl)thiourea is thus most appropriate for programs that value both moderate organocatalytic activity and the additional functional dimension of pH‑tunable hydrogen‑bond‑donor strength—a dual capability unavailable from either simple dialkyl thioureas or the imidazolyl thiourea series.

Supramolecular Chemistry: pH-Triggered Anion Recognition and Sensor Design

The switchable anion binding behavior established for the 2‑pyridyl thiourea class [Section 3, Evidence 6] positions N-(tert-butyl)-N'-(2-pyridinyl)thiourea as a candidate building block for anion sensors and extraction systems that require external pH control over binding selectivity. The complete inversion between acetate‑selective binding (neutral form) and chloride/bromide‑selective binding (protonated form) is a functional attribute not achievable with simple N,N'‑diaryl thioureas, which lack a protonatable nitrogen and therefore offer only a single, non‑responsive selectivity profile. The tert‑butyl substituent additionally modulates the lipophilicity of the receptor, influencing solubility and partitioning properties in biphasic anion extraction formats. Researchers developing stimulus‑responsive supramolecular systems can exploit this built‑in switching mechanism without requiring de novo ligand synthesis to achieve conditional binding behavior.

Method Development and Comparative Catalysis Studies

N-(tert-Butyl)-N'-(2-pyridinyl)thiourea serves as a well‑characterized representative of the pyridyl thiourea class in systematic structure–activity relationship (SAR) studies. The comparative data across Sections 3.1–3.6 establish its performance boundaries relative to key analogs: it is outperformed by imidazolyl thioureas in asymmetric Strecker catalysis [Section 3, Evidence 3], but provides protonation‑gated ~100‑fold rate switching that imidazolyl and diaryl thioureas cannot replicate [Section 3, Evidence 4]; it delivers predictable S,N‑chelation superior to allyl thioureas for Pd(II) and Pt(II) complexation [Section 3, Evidence 2]; and its tert‑butyl steric bulk differentiates its Pt(II) complex isomerism profile from less hindered N‑substituted congeners [Section 3, Evidence 5]. For laboratories building libraries of thiourea catalysts or ligands, this compound fills a specific niche—offering crystallographically verified conformational preorganization, pH‑switchable functionality, and a steric profile distinct from methyl, allyl, butyl, or phenyl analogs—that no single comparator compound simultaneously provides.

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